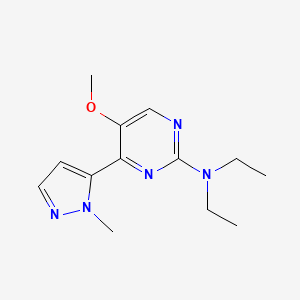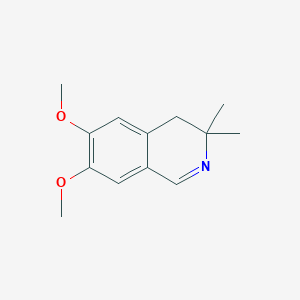![molecular formula C18H16N2O6 B5079013 2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5079013.png)
2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including benzodioxole, furan, and oxazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the furan and oxazole groups through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in specific industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Uniqueness
2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide is unique due to its combination of benzodioxole, furan, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c21-18(19-6-5-12-2-1-7-22-12)14-9-24-17(20-14)10-23-13-3-4-15-16(8-13)26-11-25-15/h1-4,7-9H,5-6,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBVLTWRYQPTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NC(=CO3)C(=O)NCCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-3-methyl-5-[[2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5078950.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5078953.png)
![4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B5078961.png)
![3-(2-methoxyphenyl)-2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5078969.png)

![5-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5078984.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(4-chlorobenzyl)-3-methoxybenzamide](/img/structure/B5079005.png)
![2-[2-methoxy-6-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetonitrile](/img/structure/B5079022.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5079029.png)
![2-[4-cyclobutyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5079036.png)
![[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B5079042.png)
![N-cyclopropyl-1-[1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B5079044.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B5079045.png)
